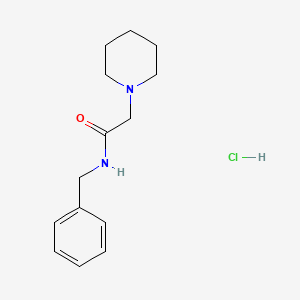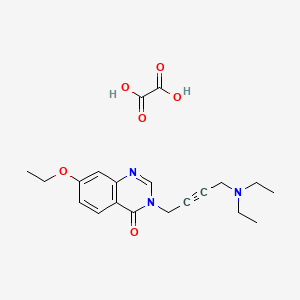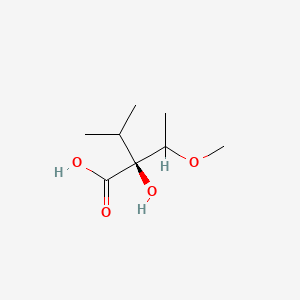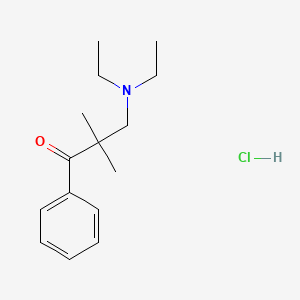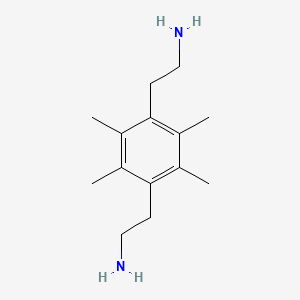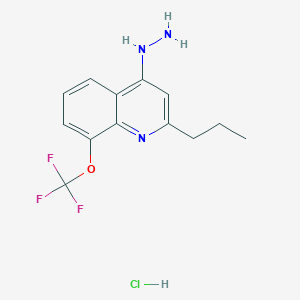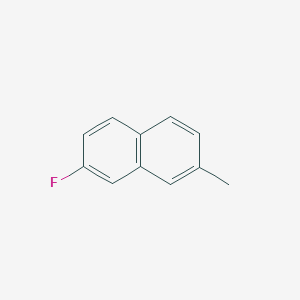![molecular formula C22H23N5O4 B13747880 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the quinazoline core.
Attachment of the Propyl Chain: The quinazoline core is then reacted with a propylamine derivative to introduce the propyl chain.
Cyclization to Form Isoindole: The final step involves cyclization to form the isoindole ring, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline and isoindole rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the quinazoline or isoindole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Alfuzosin: A compound with a similar quinazoline core, used in the treatment of benign prostatic hyperplasia.
Doxazosin: Another quinazoline derivative with antihypertensive properties.
Prazosin: A quinazoline-based compound used to treat high blood pressure.
Uniqueness: 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the quinazoline and isoindole rings, along with the specific substituents, makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26) |
InChI Key |
IXMPEOVPIKQDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


